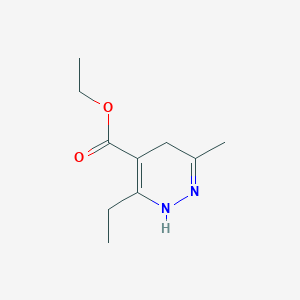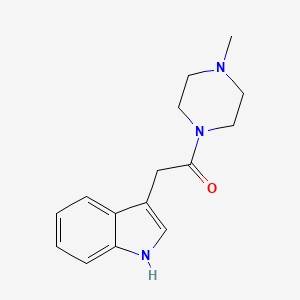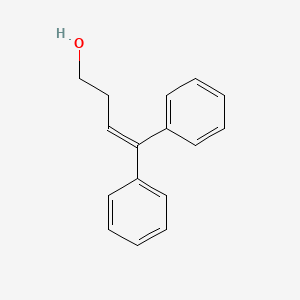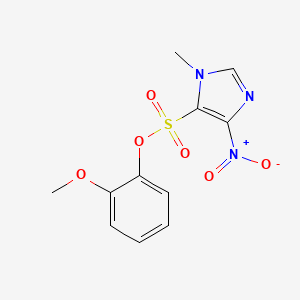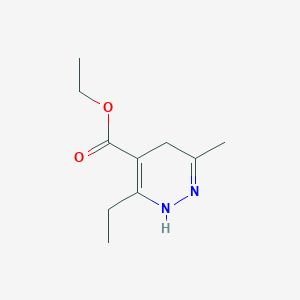
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide is a compound belonging to the purine-2,6-dione family. This compound is known for its potential biological activities, including analgesic and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions for several hours . The resultant product is then purified through crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts as a TRPA1 antagonist and inhibits PDE4/7 activity.
Pathways Involved: The inhibition of TRPA1 and PDE4/7 leads to reduced inflammation and pain signaling.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
62787-61-5 |
|---|---|
Molekularformel |
C10H12N6O4 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanediamide |
InChI |
InChI=1S/C10H12N6O4/c1-14-8-5(9(19)15(2)10(14)20)16(3-13-8)4(6(11)17)7(12)18/h3-4H,1-2H3,(H2,11,17)(H2,12,18) |
InChI-Schlüssel |
KMAQZXKQBOAOGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
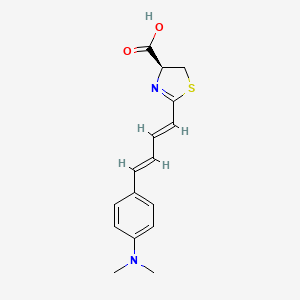
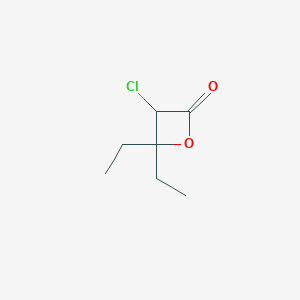
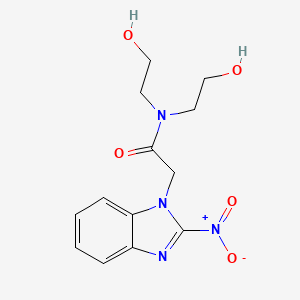
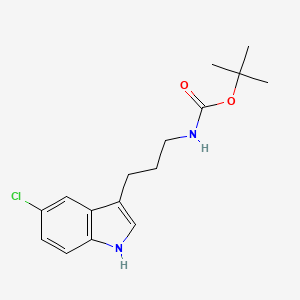
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
